Azumolene sodium anhydrous is a pharmacological agent designed to combat Malignant Hyperthermia (MH), a life-threatening genetic disorder triggered by certain anesthetics and muscle relaxants. It is an analogue of dantrolene sodium, the only approved treatment for MH, but with significantly higher water solubility, which may confer advantages in emergency situations4.
Although specific details regarding the synthesis of Azumolene sodium anhydrous are limited in the provided papers, its structural similarity to Dantrolene sodium suggests a similar synthetic pathway. [] Dantrolene sodium synthesis typically involves multiple steps, including the formation of a hydantoin ring and subsequent modifications. [] Given that Azumolene sodium anhydrous is described as an analog with a bromo group replacing a nitro group on the Cl benzene ring, its synthesis likely involves similar steps with modifications to incorporate the bromo substituent. []
Azumolene functions by modulating the activity of the sarcoplasmic reticulum (SR) ryanodine receptor (RyR) Ca2+ release channel in skeletal muscle fibers. It inhibits SR Ca2+ release, thereby preventing the uncontrolled increase in intracellular calcium that characterizes MH. Studies have shown that azumolene can suppress the frequency of spontaneous Ca2+ sparks in a dose-dependent manner without significantly affecting the properties of the sparks themselves. This suggests that azumolene decreases the likelihood of Ca2+ release channel openings that initiate these sparks3.
In a study involving swine susceptible to MH, intravenous administration of azumolene was observed to reverse the hypermetabolic crisis induced by halothane and succinylcholine. Treated pigs showed attenuation of symptoms such as respiratory acidosis, fever, cardiac arrhythmias, and muscle contracture, leading to recovery of normal muscle tone and cardiac rhythm. This indicates that azumolene could be a viable substitute for dantrolene in reversing MH crisis1.
Azumolene has been tested on both mammalian and human skeletal muscles, demonstrating its effectiveness in inhibiting muscle twitches and relaxing caffeine-induced contractures. It has been found to be equipotent to dantrolene sodium in blocking pharmacologically induced muscle contractures, suggesting its potential efficacy for the treatment and prevention of MH2.
The physico-chemical properties of sodium azumolene have been characterized, and analytical methods for its identification and quantification have been developed. These methods include visible and UV spectrophotometry and high-performance liquid chromatography, all of which have been validated for linearity, accuracy, precision, and reliability. The enhanced water solubility of azumolene compared to dantrolene is a significant advantage for its use in emergency situations4.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: